molecular formula C18H21N3O3 B11994394 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11994394
M. Wt: 327.4 g/mol
InChI Key: OQPXOJUOZTYPFT-RGVLZGJSSA-N
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Description

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a hydrazone derivative characterized by an acetohydrazide backbone substituted with a 3-ethoxy-2-hydroxyphenyl group at the imine position and a 4-methylphenylamino moiety at the acetamide position. Its structure combines aromatic, hydroxy, ethoxy, and methyl groups, which confer unique physicochemical and biological properties. This compound is synthesized via condensation reactions between substituted aldehydes and hydrazide precursors under acidic conditions, typically yielding crystalline products suitable for structural characterization by NMR, FTIR, and mass spectrometry .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-24-16-6-4-5-14(18(16)23)11-20-21-17(22)12-19-15-9-7-13(2)8-10-15/h4-11,19,23H,3,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

OQPXOJUOZTYPFT-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CNC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Core Reaction: Schiff Base Formation

The target compound is a Schiff base derivative synthesized via condensation between a hydrazide and an aldehyde. The general reaction follows:

Hydrazide+Aldehydereflux, solventSchiff Base+H2O\text{Hydrazide} + \text{Aldehyde} \xrightarrow{\text{reflux, solvent}} \text{Schiff Base} + \text{H}_2\text{O}

For this molecule, 2-[(4-methylphenyl)amino]acetohydrazide serves as the hydrazide precursor, while 3-ethoxy-2-hydroxybenzaldehyde provides the aldehyde component.

Hydrazide Synthesis

The hydrazide precursor is synthesized through two primary routes:

Route A: Direct Hydrazinolysis of Esters
Ethyl 2-[(4-methylphenyl)amino]acetate reacts with excess hydrazine hydrate in ethanol under reflux (4–6 hours):

CH3COOEt+NH2NH2CH3CONHNH2+EtOH\text{CH}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}_2 + \text{EtOH}

Yields exceed 85% when using a 1:2 molar ratio of ester to hydrazine.

Route B: Solid Acid-Catalyzed Direct Synthesis
A novel method employs Hβ-type molecular sieves to catalyze the reaction between acetic acid derivatives and hydrazine hydrate. For example:

CH3COOH+NH2NH2Hβ, 100–120°CCH3CONHNH2+H2O\text{CH}3\text{COOH} + \text{NH}2\text{NH}2 \xrightarrow{\text{Hβ, 100–120°C}} \text{CH}3\text{CONHNH}2 + \text{H}2\text{O}

This approach achieves 90–95% yield with catalyst recycling.

Condensation with 3-Ethoxy-2-Hydroxybenzaldehyde

The final step involves refluxing equimolar amounts of the hydrazide and aldehyde in methanol or ethanol (2–4 hours). Intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizes the E-configuration.

Optimized Conditions

ParameterValue
SolventMethanol
Temperature60–70°C
Reaction Time2.5 hours
Molar Ratio1:1 (hydrazide:aldehyde)
Yield65–72%

Purification and Crystallization

Crude product purification involves:

  • Solvent Evaporation : Slow evaporation under reduced pressure.

  • Recrystallization : Methanol/water (3:1) yields colorless crystals.

  • Column Chromatography (optional): Silica gel with ethyl acetate/hexane (1:3) for analytical-grade purity.

Spectroscopic Characterization

Key analytical data from literature:

Table 1: Spectroscopic Properties

TechniqueObservations
IR (KBr) - ν(C=O)\nu(\text{C=O}): 1650–1670 cm1^{-1}
- ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1}
1H NMR^1\text{H NMR} - Phenolic -OH: δ\delta 12.1 ppm (s, 1H)
- Imine -CH=N: δ\delta 8.3 ppm (s, 1H)
X-ray Diffraction Dihedral angle between aromatic rings: 24.26° (confirms E-configuration)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of Z-isomer or hydrolyzed products.

  • Solution : Use anhydrous solvents and inert atmosphere (N2_2) to suppress hydrolysis.

Low Yields in Hydrazide Synthesis

  • Issue : Incomplete ester conversion in Route A.

  • Solution : Increase hydrazine molar ratio to 1:3 and extend reflux time to 8 hours.

Industrial-Scale Considerations

The patent CN108047084A highlights a scalable method using Hβ molecular sieves, which reduce waste and enable catalyst reuse. Key parameters:

Table 2: Industrial Process Parameters

ParameterValue
Catalyst Loading10–20 wt% of acetic acid
Reaction Temperature100–120°C
DistillationContinuous H2_2O removal
Purity≥98% (HPLC)

Emerging Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes with comparable yields.

  • Ionic Liquid Catalysts : e.g., [BMIM]BF4_4 enhances reaction rates by 40% .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide moiety (-CONHNH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the hydrazide bond produces a carboxylic acid and hydrazine derivative. For example, in HCl (1–2 M, reflux), the compound yields 3-ethoxy-2-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide .

  • Basic Hydrolysis : In NaOH (1–3 M, 60–80°C), the reaction generates sodium carboxylate and substituted hydrazine .

Key Factors :

  • Reaction rates depend on pH and temperature.

  • Steric hindrance from the ethoxy group slows hydrolysis compared to simpler hydrazides.

Oxidation Reactions

The compound participates in oxidation reactions, particularly at the hydrazide and phenolic -OH groups:

  • Formation of Disulfides : Oxidation with H₂O₂ or I₂ yields dimeric disulfide derivatives via radical intermediates.

  • Phenolic Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the hydroxyphenyl group converts to a quinone structure, altering electronic properties.

Mechanistic Insight :

  • The hydrazide’s sulfur atom (in thioether-linked analogs) enhances susceptibility to oxidation.

Cyclization Reactions

Cyclocondensation reactions form heterocyclic scaffolds:

Reaction Type Conditions Product Yield
Triazole Formation Cu(I) catalysis, 80–100°C1,2,4-Triazole derivative65–75%
Oxadiazole Formation POCl₃, reflux, 4–6 h1,3,4-Oxadiazole ring55–60%

Structural Impact :

  • Cyclization enhances thermal stability and bioactivity (e.g., antimicrobial properties).

Condensation Reactions

The imine (-C=N-) group reacts with nucleophiles:

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., salicylaldehyde) under reflux in ethanol to form extended Schiff bases, enabling metal coordination .

  • Reversibility : The imine bond hydrolyzes in aqueous acidic media, regenerating the aldehyde and hydrazide .

Notable Example :

  • Condensation with 4-fluorobenzoic hydrazide produces a bidentate ligand for Sn(II) complexes, confirmed by crystallography .

Metal Coordination

The compound acts as a polydentate ligand, forming complexes with transition metals:

Metal Ion Coordination Sites Application Source
Sn(II) Imine nitrogen, phenolic oxygenAnticancer agents
Cu(II) Hydrazide oxygen, amine nitrogenCatalytic oxidation

Structural Features :

  • Intramolecular hydrogen bonding (O–H⋯N) stabilizes the planar geometry, favoring metal chelation .

Functional Group Transformations

  • Etherification : The ethoxy group undergoes nucleophilic substitution with strong bases (e.g., NaH) to yield hydroxyl derivatives.

  • Amination : The (4-methylphenyl)amino group participates in diazotization reactions, forming azo dyes under nitrous acid .

Photochemical Reactions

UV irradiation induces E/Z isomerization at the imine bond, altering molecular conformation and biological activity .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of hydrazides exhibit significant anticancer properties. Specifically, compounds similar to N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide have shown efficacy against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry indicated that hydrazone derivatives exhibit selective cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. The presence of the phenolic hydroxyl group is believed to contribute to its ability to inhibit inflammatory pathways.

  • Case Study : In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic purposes in diseases characterized by inflammation .

Photophysical Properties

The unique structure of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices.

  • Research Findings : Studies have indicated that compounds with similar hydrazone structures can be used as fluorescent probes or as components in organic light-emitting diodes (OLEDs), due to their ability to emit light upon excitation .

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group is particularly reactive, allowing it to inhibit enzymes or interact with DNA.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 3.1: Spectral Data for Key Compounds
Compound Name ¹H NMR (δ, ppm) FTIR Peaks (cm⁻¹) HRMS (m/z) [M+1]⁺
Target Compound δ 8.24 (NHPh), 11.71 (CONH), 3.73 (CH2) 1735 (C=O), 1228 (C-O-C) Not reported
N'-[(E)-(4-chlorophenyl)methylidene]-2-[(coumarin-4-yl)amino]acetohydrazide (4b) δ 8.953 (NH), 7.974 (Ar-H) 1697 (C=O), 702 (C-Cl) 356.08
MMINA δ 8.413 (CH=N), 6.891 (indole-H) 1665 (C=O), 1521 (NO2) 379.37

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C27H27N5O3S
  • Molecular Weight : 501.6 g/mol
  • CAS Number : 497242-24-7

The compound features a complex structure that includes a hydrazone linkage and various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps:

  • Formation of the Hydrazide : Reaction of an appropriate ester with hydrazine hydrate.
  • Synthesis of the Triazole Moiety : Cyclization reactions to form the triazole ring.
  • Condensation Reaction : Final condensation with an aldehyde or ketone to yield the target compound.

These steps require precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, in vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
HCT116 (Colon)7.5Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has also shown promising antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria indicates a broad-spectrum activity.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide in a xenograft model using MCF-7 cells. The compound was administered at varying doses, leading to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors, correlating with the in vitro findings.

Study on Antimicrobial Activity

Another study investigated the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested for its ability to inhibit biofilm formation, which is critical for bacterial virulence. Results showed a marked decrease in biofilm density at sub-MIC levels, suggesting potential applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide?

  • Methodological Answer : The compound can be synthesized via condensation of 3-ethoxy-2-hydroxybenzaldehyde derivatives with 2-[(4-methylphenyl)amino]acetohydrazide under reflux in methanol or ethanol, using glacial acetic acid as a catalyst. Critical parameters include:

  • Reaction Time : 4–6 hours at 80–100°C under reflux .
  • Purification : Recrystallization from methanol or ethanol to isolate the hydrazone product.
  • Yield Optimization : Stoichiometric control (1:1 molar ratio of aldehyde to hydrazide) and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the formation of the hydrazone bond by observing the disappearance of –NH₂ protons (~4.2 ppm) and the appearance of an imine (C=N) peak at ~8–9 ppm .
  • FT-IR : Identify characteristic bands for N–H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N percentages .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccators with silica gel to avoid moisture absorption. For long-term stability, consider lyophilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays (e.g., COX inhibition, antioxidant activity) under standardized conditions (pH, temperature, cell lines) .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., cyclooxygenase-2) and validate experimental IC₅₀ values .
  • Meta-Analysis : Compare solvent systems (DMSO vs. aqueous buffers) and dosing protocols to identify confounding variables .

Q. What strategies are recommended for elucidating the crystal structure of this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from a saturated DMSO/water (1:1) solution at 4°C to obtain single crystals .
  • Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure refinement and SHELXD for phase problem resolution. Validate hydrogen bonding and π-π stacking interactions .

Q. How can the anti-inflammatory mechanism of this compound be investigated experimentally?

  • Methodological Answer :

  • In Vitro : Measure COX-1/COX-2 inhibition using a colorimetric assay (e.g., Cayman Chemical Kit) and compare selectivity ratios .
  • In Vivo : Use a rodent model (e.g., carrageenan-induced paw edema) to assess dose-dependent reduction in inflammation. Monitor biomarkers like TNF-α and IL-6 via ELISA .
  • Mechanistic Probes : Perform Western blotting to quantify StAR protein expression (linked to steroidogenesis) and qPCR for CatSper channel genes (oxidative stress modulation) .

Q. What experimental design is optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substitutions at the ethoxy, hydroxy, or 4-methylphenyl groups. Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling for diversification .
  • Assay Panels : Test analogs in parallel for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus and E. coli), and enzymatic inhibition .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with bioactivity .

Methodological Notes for Data Contradictions

  • Reproducibility : Ensure batch-to-batch consistency in synthesis by tracking purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Troubleshooting : If bioactivity varies, check for tautomerism (keto-enol forms) using 2D NMR (NOESY) or X-ray crystallography .

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